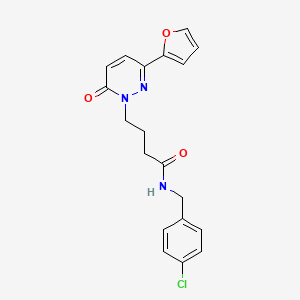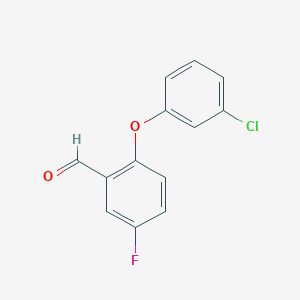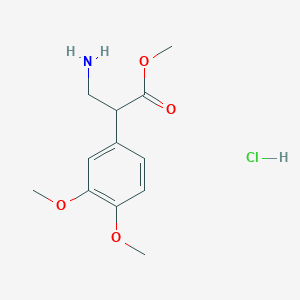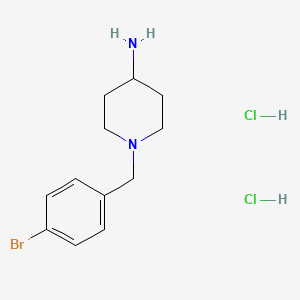![molecular formula C15H15FN2O4S B2691598 4-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 338396-24-0](/img/structure/B2691598.png)
4-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Fluorescent Molecular Probes : This compound's derivatives have been used in the development of fluorescent molecular probes. These compounds exhibit strong solvent-dependent fluorescence, which correlates with the empirical solvent polarity parameter ET(30). This property is particularly useful for studying biological events and processes due to the fluorescence-environment dependence, long emission wavelength, large extinction coefficients, high fluorescence quantum yields, and large Stokes shifts of these fluorophores (Diwu et al., 1997).
pH and Solvent Protonicity Monitoring : Derivatives of this compound have been explored for their ability to serve as hydrogen bond- or pH-sensitive fluorescent probes. The structural design of these molecules makes them suitable for ratiometric, “self-calibrating”, and highly sensitive pH fluorosensing in certain pH ranges. This application is significant for various analytical purposes, including monitoring environmental changes and biological processes (Maus & Rurack, 2000).
Synthesis and Structural Analysis : Studies have been conducted on the synthesis and structural properties of related compounds. These studies include the analysis of conformational properties using X-ray diffraction, vibrational spectra, and theoretical calculation methods. Such research is crucial for understanding the molecular structure and potential applications in various fields, including materials science and pharmaceuticals (Saeed et al., 2011).
Photoredox Catalysis in Organic Synthesis : The compound's derivatives have been explored in the context of photoredox catalysis, which is a field gaining traction for its potential in organic synthesis. This involves studying the reactivity and properties under specific light-induced conditions, opening new avenues for creating complex organic molecules (Koike & Akita, 2016).
Carbonic Anhydrase Inhibition : Derivatives of this compound have been studied for their inhibitory effects on carbonic anhydrase enzymes. This research is important in the context of developing new therapeutics and understanding enzyme interactions (Gul et al., 2016).
Safety and Hazards
The safety and hazards associated with 4-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate are not explicitly mentioned in the search results. As with any chemical, appropriate safety measures should be taken when handling it. Detailed safety information should be available in the material safety data sheet (MSDS) provided by the manufacturer .
Orientations Futures
The future directions for the use and study of 4-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate are not specified in the search results. Given its use in pharmaceutical testing , it may have potential applications in drug development or other areas of biomedical research. Further studies would be needed to explore these possibilities.
Propriétés
IUPAC Name |
[4-[(4-fluorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O4S/c1-18(2)23(20,21)22-14-9-3-11(4-10-14)15(19)17-13-7-5-12(16)6-8-13/h3-10H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NREMVOXWFWNARB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2691516.png)
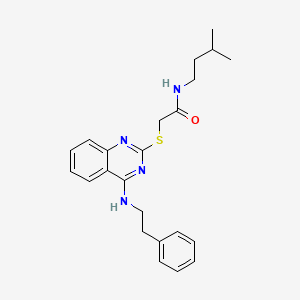
![2,5-dichloro-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)thiophene-3-carboxamide](/img/structure/B2691519.png)
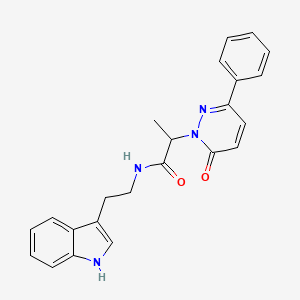
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butyramide](/img/structure/B2691521.png)
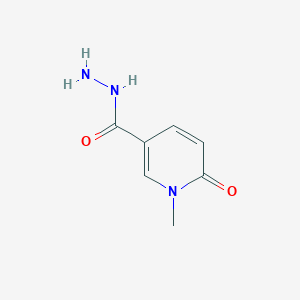
![2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2691525.png)
![N-(3,4-dichlorophenyl)-2-[(4-chlorophenyl)methylthio]acetamide](/img/structure/B2691526.png)
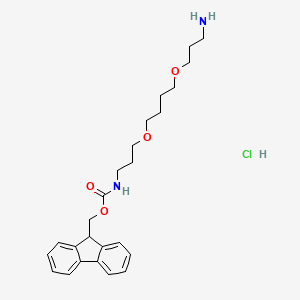
![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 3-[[2-[2-(diethylamino)-4-oxo-1,3-thiazol-5-yl]acetyl]amino]benzoate](/img/structure/B2691528.png)
